lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate
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Overview
Description
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is a chemical compound with a molecular formula of C10H8FLO3 It is characterized by the presence of a lithium ion, a 4-fluorophenyl group, and an oxetane ring attached to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate typically involves the reaction of 4-fluorophenylacetic acid with oxetane-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a lithium base, such as lithium hydroxide, to facilitate the formation of the lithium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl oxetane carboxylates.
Scientific Research Applications
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-(4-chlorophenyl)oxetane-2-carboxylate
- Lithium 2-(4-bromophenyl)oxetane-2-carboxylate
- Lithium 2-(4-methylphenyl)oxetane-2-carboxylate
Uniqueness
Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
2757999-65-6 |
---|---|
Molecular Formula |
C10H8FLiO3 |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
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